molecular formula C3H11NNa2O8P2 B000452 Pamidronate disodium CAS No. 57248-88-1

Pamidronate disodium

Cat. No.: B000452
CAS No.: 57248-88-1
M. Wt: 297.05 g/mol
InChI Key: TVQNUQCYOOJTMK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pamidronate disodium is a second-generation nitrogen-containing bisphosphonate that inhibits osteoclast-mediated bone resorption. It is primarily used to treat hypercalcemia of malignancy, bone metastases, and osteoporosis. The drug binds to hydroxyapatite crystals in bone, disrupting osteoclast activity and reducing calcium release . Clinical studies demonstrate its efficacy in alleviating bone pain, delaying skeletal-related events (SREs), and normalizing serum calcium levels in cancer patients . This compound is administered intravenously, with typical doses ranging from 60 mg to 90 mg, depending on the condition . Its safety profile is well-established, with common adverse effects including transient hypocalcemia, fever, and mild gastrointestinal symptoms .

Preparation Methods

Synthesis via Neutralization and Azeotropic Distillation

Reaction Conditions and Neutralization

The European patent EP1236733A1 details a three-step process:

  • Neutralization : Pamidronic acid (0.12 M aqueous suspension) is treated with 1 M sodium hydroxide at 20–25°C until a clear solution forms (pH 7–7.5) .

  • Solvent Addition and Distillation : A protic or aprotic solvent (e.g., 1-octanol, cyclohexanone) is added, followed by azeotropic distillation to remove water .

  • Crystallization : Cooling the solution to 10°C precipitates crystalline disodium pamidronate, which is filtered, washed with acetone, and dried at 65°C .

Table 1: Solvent Systems in Azeotropic Distillation

SolventWater Removal EfficiencyCrystallinity (XRD)Water Content (%)
1-OctanolHighHigh8.7
CyclohexanoneModerateModerate9.8
Ethyl AcetateLowLow10.2

Analytical Validation

  • X-ray Diffraction : Distinct peaks at 2θ = 6.597°, 15.64°, and 30.08° confirm high crystallinity .

  • Infrared Spectroscopy : Absorbance bands at 1,650 cm⁻¹ (P–O stretching) and 3,400 cm⁻¹ (N–H bending) validate chemical integrity .

  • Elemental Analysis : C:N:P ratios align with theoretical values (C₃H₉NNa₂O₇P₂) .

Lyophilization-Based Preparation of Amorphous Pamidronate

Process Overview

US Patent 6,160,165 outlines a method optimized for sterile injectables:

  • Neutralization : Pamidronic acid is slurried with mannitol (excipient) and neutralized with 1 N NaOH to pH 6.5 .

  • Lyophilization : The solution is frozen at -37°C and lyophilized at 20–40°C under vacuum (20 mbar), yielding amorphous disodium pamidronate .

Table 2: Lyophilization Parameters and Outcomes

ParameterValueOutcome
Mannitol Concentration470 mg/vialStabilizes amorphous structure
Lyophilization Pressure20 mbarResidual water: 0.7%
Storage Stability24 months (N₂ atmosphere)No recrystallization observed

Advantages of Amorphous Form

  • Reconstitution Efficiency : Dissolves rapidly in sterile water for injection .

  • Stability : No deliquescence or phase changes under nitrogen .

Comparative Analysis of Crystalline vs Amorphous Forms

Physicochemical Properties

  • Crystalline Form : Higher thermal stability (decomposition >200°C) but requires controlled humidity to prevent hydration shifts .

  • Amorphous Form : Hygroscopic but ideal for lyophilized products due to low water content .

Industrial Scalability

  • Azeotropic Method : Suitable for bulk production (250 g batches) but requires solvent recovery systems .

  • Lyophilization : Batch-limited by freeze-dryer capacity but integrates directly with sterile filling .

Quality Control and Regulatory Considerations

USP Compliance

  • Water Content : Determined via Karl Fischer titration (USP <921>) .

  • pH Adjustments : Final product pH 6.2–7.0 ensures compatibility with intravenous administration .

Impurity Profiling

  • Phosphoric Acid Residues : Controlled to <0.1% via post-neutralization filtration .

Chemical Reactions Analysis

Pamidronate disodium undergoes several types of chemical reactions:

Common reagents used in these reactions include water, sodium hydroxide, and various metal ions. The major products formed depend on the specific reaction conditions but typically involve the formation of stable complexes or hydrolyzed products .

Scientific Research Applications

Pharmacological Profile

Pamidronate disodium works by inhibiting osteoclast-mediated bone resorption, which is crucial in conditions where bone integrity is compromised. Its primary indications include:

  • Hypercalcemia of malignancy
  • Paget's disease of bone
  • Osteolytic bone metastases (e.g., breast cancer and multiple myeloma)

The compound has been shown to significantly reduce pain and improve quality of life in patients suffering from metastatic bone disease and related complications .

Treatment of Hypercalcemia

This compound is effective in treating hypercalcemia caused by malignancies. It reduces serum calcium levels by inhibiting bone resorption, thus preventing complications associated with elevated calcium levels. In a study involving patients with cancer-related hypercalcemia, pamidronate demonstrated rapid normalization of calcium levels compared to conventional treatments .

Management of Osteolytic Lesions

Osteolytic lesions are common in cancers such as multiple myeloma and breast cancer. This compound has been shown to alleviate pain associated with these lesions and prevent skeletal-related events (SREs) such as fractures and the need for radiation therapy. A clinical trial indicated that patients receiving pamidronate experienced significant pain relief compared to those receiving standard chemotherapy alone .

Pain Relief in Metastatic Bone Disease

This compound has been evaluated for its analgesic properties in patients with advanced metastatic bone cancer. A study involving 160 elderly patients revealed that those treated with pamidronate experienced a higher total effective rate in pain relief (85%) compared to the chemotherapy-only group (55%) . The following table summarizes the effectiveness of this compound versus chemotherapy:

Treatment GroupNumber of PatientsTotal Effective Rate (%)Pain Relief Onset (Days)Analgesic Duration (Days)
This compound10085214
Chemotherapy605557

Case Studies

Several case studies have illustrated the efficacy of this compound in clinical settings:

  • Case Study 1 : A patient with multiple myeloma experienced significant pain reduction after two doses of this compound, leading to improved mobility and quality of life.
  • Case Study 2 : In another instance, an elderly patient with metastatic breast cancer reported rapid relief from bone pain within three days of initiating treatment with pamidronate, allowing for a reduction in opioid use .

Comparison with Similar Compounds

Efficacy in Hypercalcemia of Malignancy

Pamidronate disodium has been directly compared to etidronate disodium, a first-generation bisphosphonate. In a multicenter, double-blind trial, a single 60 mg infusion of pamidronate normalized serum calcium in 70% of patients, compared to 41% for etidronate (7.5 mg/kg over 3 days). Pamidronate also induced a more rapid and sustained reduction in calcium levels (mean decrease: 14.6 mg/dL to 10.5 mg/dL vs. 13.8 mg/dL to 11.6 mg/dL for etidronate) .

Zoledronic acid, a third-generation bisphosphonate, demonstrates superior potency. A pooled analysis of two trials showed that a single 4–8 mg dose of zoledronic acid normalized calcium levels faster and with a longer median time to relapse (30 days) compared to pamidronate (90 mg infusion over 2 hours) .

Compound Dose/Regimen Calcium Normalization Rate Median Time to Relapse Key Study Design
Pamidronate 60 mg IV (single infusion) 70% 7–11 days Double-blind, randomized
Etidronate 7.5 mg/kg IV (3-day infusion) 41% <7 days Multicenter, double-blind
Zoledronic acid 4–8 mg IV (single infusion) 88–90% 30 days Randomized, parallel-group

Impact on Skeletal-Related Events (SREs)

In patients with breast cancer and lytic bone metastases, monthly 90 mg pamidronate infusions reduced the incidence of SREs (pathologic fractures, spinal cord compression) by 43% versus 56% in placebo over 12 months. The median time to first SRE was 13.1 months for pamidronate vs. 7.0 months for placebo .

Zoledronic acid further improves outcomes. In a phase III trial, zoledronic acid (4 mg monthly) reduced SRE risk by 41% compared to pamidronate (90 mg monthly) in patients with multiple myeloma or breast cancer, with a longer median time to first SRE (376 days vs. 210 days) .

Bone Pain Relief and Analgesic Effects

This compound significantly outperforms chemotherapy in pain management for metastatic bone cancer. A study of 160 elderly patients showed pamidronate achieved an 85% pain relief rate versus 63% for chemotherapy. Analgesic onset was faster (3.2 days vs. 5.8 days), and duration was longer (28 days vs. 14 days) .

When combined with hyperthermia, pamidronate’s analgesic efficacy improves further. A randomized trial reported a 93% pain relief rate for the combination vs. 63% for pamidronate alone, with enhanced quality of life scores .

Pharmacokinetics and Administration

Pamidronate’s 4-hour infusion regimen (60 mg) is as effective as a 24-hour infusion, offering practical advantages in clinical settings . Clodronate and ibandronate , other second-generation bisphosphonates, require oral or more frequent dosing, reducing patient compliance .

Key Research Findings and Limitations

  • Strengths: Pamidronate’s rapid calcium normalization and durable pain relief make it a cornerstone in managing malignancy-associated hypercalcemia and bone metastases .
  • Limitations: Compared to zoledronic acid, pamidronate requires higher doses and more frequent administration for equivalent efficacy .

Biological Activity

Pamidronate disodium is a bisphosphonate medication primarily used to treat conditions associated with excessive bone resorption, such as hypercalcemia of malignancy and osteolytic bone metastases. Its biological activity is characterized by its ability to inhibit osteoclast-mediated bone resorption, which is crucial in managing various bone-related disorders.

The principal pharmacologic action of this compound involves the inhibition of bone resorption . The exact mechanism is not fully elucidated, but several factors contribute to its antiresorptive effects:

  • Adsorption to Bone Minerals : this compound binds to hydroxyapatite crystals in bone, blocking the dissolution of this mineral component.
  • Inhibition of Osteoclast Activity : In vitro studies indicate that pamidronate may inhibit osteoclasts, the cells responsible for bone resorption, thereby reducing bone turnover and preventing bone loss .

Pharmacokinetics

This compound is administered intravenously, and its pharmacokinetic profile has been extensively studied:

  • Distribution : Following administration, approximately 50% to 60% of pamidronate is rapidly absorbed by bone, with significant retention in areas of high bone turnover. The mean body retention over 120 hours is about 54% .
  • Excretion : The drug is not metabolized; it is primarily eliminated via renal excretion. Studies show that drug levels become undetectable within 12 to 36 hours post-infusion .
  • Half-life : The terminal elimination half-life in bone can be as long as 300 days, indicating prolonged effects on bone metabolism .

Clinical Efficacy

This compound has demonstrated clinical efficacy in various studies:

  • Hypercalcemia of Malignancy : A study involving cancer patients indicated that treatment with pamidronate resulted in significant decreases in serum calcium and phosphate levels, consistent with its antiresorptive action. The median maximum percent decreases from baseline in serum alkaline phosphatase were notable across different dosage groups (15 mg, 45 mg, and 90 mg), indicating effective management of hypercalcemia .
  • Bone Pain Management : In patients with multiple myeloma, the combination of pamidronate with chemotherapy has been shown to alleviate bone pain significantly compared to chemotherapy alone .

Case Studies

Several case studies have highlighted the biological activity and clinical implications of this compound:

  • Case Study 1 : A patient with metastatic breast cancer receiving pamidronate experienced a marked reduction in skeletal-related events and improvement in quality of life measures. This supports the role of pamidronate in managing complications arising from metastatic disease.
  • Case Study 2 : In patients with Paget's disease treated with pamidronate, approximately 44% exhibited a greater than 50% decrease in serum alkaline phosphatase levels post-treatment, demonstrating its effectiveness in reducing abnormal bone turnover associated with this condition .

Summary Table of Key Findings

ParameterFindings
MechanismInhibition of osteoclast activity
Distribution50-60% retained by bones; mean retention ~54%
ExcretionExclusively renal; undetectable after 12-36 hours
Clinical EfficacySignificant reduction in serum calcium/phosphate
Case StudiesEffective in managing pain and skeletal events

Q & A

Basic Research Questions

Q. What experimental models are recommended for evaluating Pamidronate disodium’s efficacy in inhibiting bone resorption?

  • Methodology :

  • In vitro : Use osteoclast cultures derived from bone marrow or monocyte precursors to assess inhibition of resorption pits via tartrate-resistant acid phosphatase (TRAP) staining .
  • In vivo : Rodent models (e.g., ovariectomized rats) to measure bone mineral density (BMD) via dual-energy X-ray absorptiometry (DXA) .
  • Key parameters : Serum calcium levels, urinary hydroxyproline, and histomorphometric analysis of trabecular bone .

Q. How can researchers determine the optimal dosage range for this compound in preclinical studies?

  • Methodology :

  • Conduct dose-response studies in animal models, monitoring biomarkers like C-terminal telopeptide (CTX) for bone turnover.
  • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure (AUC) with BMD changes .
  • Reference pharmacopeial standards (e.g., USP guidelines) for purity and stability testing to ensure consistent dosing .

Q. What analytical techniques are validated for quantifying this compound in pharmaceutical formulations?

  • Methodology :

  • High-performance liquid chromatography (HPLC) with UV detection, using USP this compound RS as a reference standard .
  • Mass spectrometry (LC-MS/MS) for trace-level analysis in biological matrices (e.g., serum, urine).
  • Validate methods per ICH guidelines for accuracy, precision, and linearity .

Advanced Research Questions

Q. How can contradictions in this compound’s bioavailability across clinical studies be systematically resolved?

  • Methodology :

  • Perform meta-analysis to identify confounding variables (e.g., renal impairment, concomitant medications) .
  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up studies addressing gaps, such as population-specific PK variations .
  • Use multivariate regression to isolate factors affecting bioavailability (e.g., age, comorbidities) .

Q. What advanced methodologies elucidate this compound’s molecular interactions with hydroxyapatite in bone?

  • Methodology :

  • Spectroscopy : Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) to characterize binding sites .
  • Computational modeling : Molecular dynamics simulations to predict affinity and residence time on bone surfaces .
  • Synchrotron radiation micro-CT for 3D visualization of drug distribution in bone tissue .

Q. How can researchers design studies to address conflicting data on Pamidronate’s long-term skeletal safety?

  • Methodology :

  • Longitudinal cohort studies : Track incidence of atypical femoral fractures or osteonecrosis of the jaw using registries .
  • Mechanistic studies : Compare Pamidronate’s effects on osteocyte apoptosis vs. newer bisphosphonates .
  • Risk-benefit analysis : Use PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to frame hypotheses .

Q. What strategies improve the sensitivity of detecting Pamidronate-induced hypocalcemia in heterogeneous populations?

  • Methodology :

  • Adaptive trial designs : Stratify patients by baseline calcium and vitamin D levels .
  • Biomarker panels : Combine ionized calcium, parathyroid hormone (PTH), and 25-hydroxyvitamin D measurements .
  • Machine learning : Predict high-risk subgroups using electronic health record (EHR) data .

Q. Methodological Frameworks for Research Design

Q. How can the PICOT framework optimize clinical research questions on this compound?

  • Example :

  • P : Postmenopausal women with osteoporosis.
  • I : Monthly Pamidronate infusions.
  • C : Oral alendronate.
  • O : Fracture incidence reduction over 3 years.
  • T : 36-month follow-up.
    • Application : Ensures clarity, comparability, and clinical relevance .

Q. What statistical approaches are robust for analyzing Pamidronate’s dose-dependent effects in small sample sizes?

  • Methodology :

  • Bayesian hierarchical models : Accommodate variability in sparse datasets .
  • Bootstrapping : Estimate confidence intervals for skewed outcomes (e.g., pain scores) .
  • Sensitivity analysis : Test assumptions in missing data scenarios .

Properties

Key on ui mechanism of action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as pamidronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. pamidronate also activated caspases 3 and 9 which further contribute to apoptosis.

CAS No.

57248-88-1

Molecular Formula

C3H11NNa2O8P2

Molecular Weight

297.05 g/mol

IUPAC Name

disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;hydrate

InChI

InChI=1S/C3H11NO7P2.2Na.H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;1H2/q;2*+1;/p-2

InChI Key

TVQNUQCYOOJTMK-UHFFFAOYSA-L

SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)(O)O.[Na+]

Canonical SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].O.[Na+].[Na+]

melting_point

254-262

Key on ui other cas no.

57248-88-1

physical_description

Solid

Pictograms

Irritant; Health Hazard

Related CAS

40391-99-9 (Parent)

solubility

1.58e+01 g/L

Synonyms

(3-amino-1-hydroxypropylidene)-1,1-biphosphonate
1 Hydroxy 3 aminopropane 1,1 diphosphonic acid
1-hydroxy-3-aminopropane-1,1-diphosphonic acid
AHPrBP
amidronate
Amino 1 hydroxypropane 1,1 diphosphonate
amino-1-hydroxypropane-1,1-diphosphonate
aminohydroxypropylidene diphosphonate
aminopropanehydroxydiphosphonate
Aredia
pamidronate
pamidronate calcium
pamidronate disodium
pamidronate monosodium
Pamidronic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pamidronate disodium
Reactant of Route 2
Pamidronate disodium
Reactant of Route 3
Pamidronate disodium
Reactant of Route 4
Pamidronate disodium
Reactant of Route 5
Pamidronate disodium
Reactant of Route 6
Pamidronate disodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.